
Jaspamide P
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Jaspamide P is a cyclodepsipeptide isolated from Jaspis splendens. A derivative of jaspamide, it has been shown to exhibit cytotoxic and microfilament disruption activity. It has a role as a metabolite, an actin polymerisation inhibitor and an antineoplastic agent. It is a cyclodepsipeptide, a macrocycle and an ether.
Aplicaciones Científicas De Investigación
1. Polyploidization in HL-60 Cells
Jaspamide, a peptide from the marine sponge Hemiastrella minor, shows antiproliferative activity and induces polyploidization in HL-60 cells, characterized by increased multinucleation and DNA content (Nakazawa et al., 2001).
2. Cardiomyocyte Function and Ion Channel Activity
In studies involving human cardiomyocytes and ion channels, jaspamide was found to inhibit various cardiac ion channels, affecting cardiomyocyte contraction and viability (Schweikart et al., 2013).
3. Induction of Apoptosis and CD10 Expression
Jaspamide treatment in the HL-60 cell line leads to apoptosis and the de novo expression of CD10/neutral endopeptidase, indicating its role in programmed cell death and differentiation processes (Cioca & Kitano, 2002).
4. Nonpeptide Mimetics of Jaspamide
Research on nonpeptide mimetics of jaspamide, focusing on their synthesis and biological evaluation, contributes to understanding the structure-activity relationship and developing potential anticancer agents (Kahn et al., 2009).
5. Cytotoxicity and Microfilament Disruption
Several studies on jaspamide derivatives from the marine sponge Jaspis splendens highlight their potent cytotoxic activities and ability to disrupt microfilaments, underlining their potential as antitumor agents (Ebada et al., 2009; Gala et al., 2008; Gala et al., 2007).
6. Synthesis and Bioactivity of Jaspamide Analogues
Research focused on synthesizing and analyzing the biological properties of jaspamide analogues contributes to the development of new anticancer products and understanding their mechanism of action (Terracciano et al., 2005; Terracciano et al., 2008).
7. Antitumor Effects
Jaspamide and its analogues have been studied for their antitumor effects, particularly in their role as actin-polymerizing and actin-stabilizing drugs, offering a tool for studying actin organization in cancer cells (Lemmens‐Gruber, 2015).
8. Actin Cytoskeleton in Melanoma Cells
Investigations into the role of jaspamide in the actin cytoskeleton of melanoma cells have provided insights into how it influences cell migration and invasion, potentially affecting melanoma metastasis (Menezes et al., 2012).
Propiedades
Nombre del producto |
Jaspamide P |
|---|---|
Fórmula molecular |
C37H48N4O9 |
Peso molecular |
692.8 g/mol |
Nombre IUPAC |
(4R,10S,13S,15E,17R,19S)-4-(4-hydroxyphenyl)-7-[(4-methoxy-2-oxo-1H-3,1-benzoxazin-4-yl)methyl]-8,10,13,15,17,19-hexamethyl-1-oxa-5,8,11-triazacyclononadec-15-ene-2,6,9,12-tetrone |
InChI |
InChI=1S/C37H48N4O9/c1-21-16-22(2)18-24(4)49-32(43)19-30(26-12-14-27(42)15-13-26)39-34(45)31(41(6)35(46)25(5)38-33(44)23(3)17-21)20-37(48-7)28-10-8-9-11-29(28)40-36(47)50-37/h8-16,22-25,30-31,42H,17-20H2,1-7H3,(H,38,44)(H,39,45)(H,40,47)/b21-16+/t22-,23-,24-,25-,30+,31?,37?/m0/s1 |
Clave InChI |
FOEVCQQBKHZRMA-YSCUOIDASA-N |
SMILES isomérico |
C[C@@H]\1C[C@@H](OC(=O)C[C@@H](NC(=O)C(N(C(=O)[C@@H](NC(=O)[C@H](C/C(=C1)/C)C)C)C)CC2(C3=CC=CC=C3NC(=O)O2)OC)C4=CC=C(C=C4)O)C |
SMILES canónico |
CC1CC(OC(=O)CC(NC(=O)C(N(C(=O)C(NC(=O)C(CC(=C1)C)C)C)C)CC2(C3=CC=CC=C3NC(=O)O2)OC)C4=CC=C(C=C4)O)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



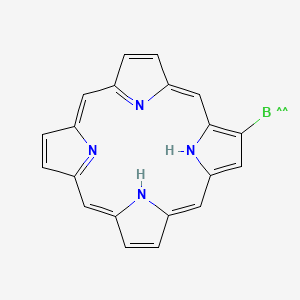
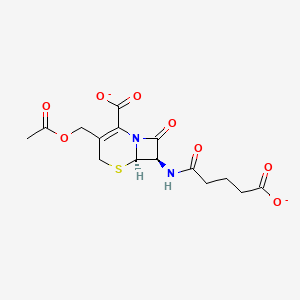
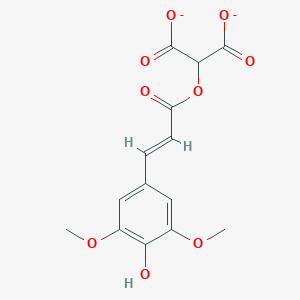
![(2R,3S,5R,6S)-4-{[amino(iminio)methyl]amino}-2,3,5,6-tetrahydroxycyclohexyl phosphate](/img/structure/B1263734.png)
![(2R)-2-amino-3-[(Z)-N-hydroxy-C-(1H-indol-3-ylmethyl)carbonimidoyl]sulfanylpropanoic acid](/img/structure/B1263735.png)
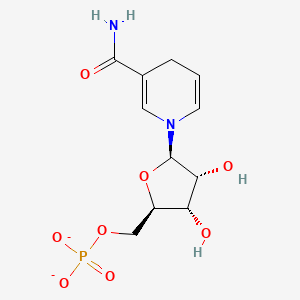
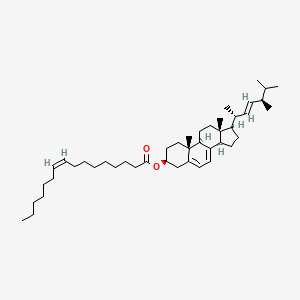

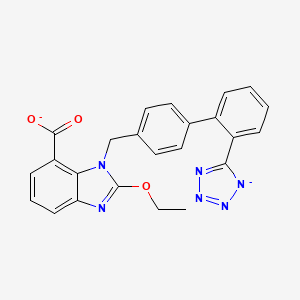
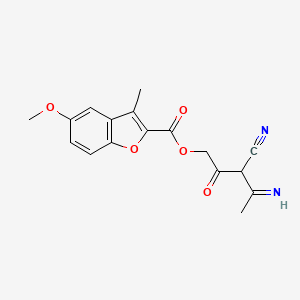
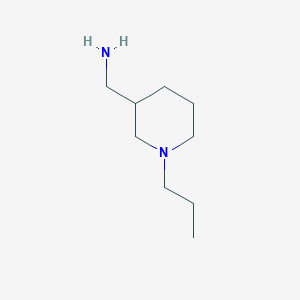
![[(1R,2S,5R,6R,7S,8R,9S,10S,11R,18R)-10-acetyloxy-6,7,9,18-tetrahydroxy-12,12-dimethyl-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-6-yl]methyl acetate](/img/structure/B1263744.png)
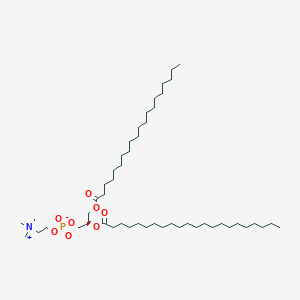
![[(1R,2S,5S,6S,7R,8S,10S)-2,10-dihydroxy-5,6,12-trimethyl-11-oxo-8-tricyclo[5.3.2.01,6]dodecanyl] acetate](/img/structure/B1263750.png)